5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-cyanopyrazole with isopropylamine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group at the 7-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-7-oxo-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Reduction: Formation of 5-chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In the context of its anticancer properties, it acts as a CDK inhibitor. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds with key amino acid residues in the active site is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK inhibitory activity.
Uniqueness
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, isopropyl group, and nitrile group contributes to its versatility in chemical reactions and its potential as a therapeutic agent.
Properties
IUPAC Name |
5-chloro-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-5(2)7-8(11)14-9-6(3-12)4-13-15(9)10(7)16/h4-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBQEACZCKUVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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